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molecular formula C11H10ClN3S B8299082 5-Chloro-4-(3-methylpyridin-2-yl)-2-(methylthio)pyrimidine

5-Chloro-4-(3-methylpyridin-2-yl)-2-(methylthio)pyrimidine

Cat. No. B8299082
M. Wt: 251.74 g/mol
InChI Key: UMEDYNZWESPOCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09056865B2

Procedure details

A solution of 5-chloro-4-iodo-2-(methylthio)pyrimidine (5 g, 17.4 mmol) and Pd(PPh3)4 (1 g, 0.87 mmol) in dry THF (120 mL) was degassed under N2 three times. Then a solution of (3-methylpyridin-2-yl)zinc(II) bromide in THF (0.5 M, 53 mL, 26.3 mmol) was added. The resulting mixture was heated at reflux overnight. The mixture was then cooled to room temperature and was treated with EtOAc (80 mL) and H2O (100 mL). The layers were separated and the aqueous layer was extracted with EtOAc (50 mL×3). The combined organic layers were washed with brine (50 mL), dried over Na2SO4 and filtered. The filtrate was concentrated and filtered. The filtrate was concentrated and the residue was purified via column chromatography (petroleum ether: EtOAc=9:1) to give the title compound (2.8 g, 64%) as a yellow syrup.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
53 mL
Type
solvent
Reaction Step Two
Name
Quantity
80 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
64%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3](I)=[N:4][C:5]([S:8][CH3:9])=[N:6][CH:7]=1.[Br-].[CH3:12][C:13]1[C:14]([Zn+])=[N:15][CH:16]=[CH:17][CH:18]=1.CCOC(C)=O.O>C1COCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:1][C:2]1[C:3]([C:14]2[C:13]([CH3:12])=[CH:18][CH:17]=[CH:16][N:15]=2)=[N:4][C:5]([S:8][CH3:9])=[N:6][CH:7]=1 |f:1.2,^1:35,37,56,75|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1C(=NC(=NC1)SC)I
Name
Quantity
120 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].CC=1C(=NC=CC1)[Zn+]
Name
Quantity
53 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
80 mL
Type
reactant
Smiles
CCOC(=O)C
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc (50 mL×3)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified via column chromatography (petroleum ether: EtOAc=9:1)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC(=NC1)SC)C1=NC=CC=C1C
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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